4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-11-8-12(2)17(13(3)9-11)16-10-24-19(21-16)22-18(23)14-4-6-15(20)7-5-14/h4-10H,1-3H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHINBDJLRUQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Hantzsch Thiazole Synthesis with Subsequent Amidation
The primary route involves constructing the thiazole ring via the Hantzsch reaction, followed by amidation of the 2-amino group.
Thiazole Core Formation
Reagents :
- N-(2,4,6-Trimethylphenyl)thiourea
- α-Bromoacetophenone derivative
- HCl (catalyst)
Procedure :
- Cyclocondensation : Reflux equimolar quantities of N-(2,4,6-trimethylphenyl)thiourea and α-bromo-4-methylacetophenone in a 1:1 methanol-water mixture with catalytic HCl (6–8 h).
- Isolation : Basify the mixture to pH 8–9, precipitate the 2-amino-4-(2,4,6-trimethylphenyl)thiazole intermediate, and recrystallize from chloroform/hexane (yield: 72–85%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
Amidation of 2-Aminothiazole
Reagents :
- 2-Amino-4-(2,4,6-trimethylphenyl)thiazole
- 4-Bromobenzoyl chloride
- Pyridine (base)
Procedure :
- Acylation : Stir the thiazole amine with 1.2 equivalents of 4-bromobenzoyl chloride in anhydrous THF at 0–5°C, adding pyridine dropwise to neutralize HCl.
- Purification : Concentrate the mixture under vacuum and purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product (yield: 65–78%).
Critical Parameters :
Alternative Route: Direct Coupling of Preformed Thiazole and Benzamide
For laboratories with access to advanced intermediates, a coupling strategy may be employed.
Suzuki-Miyaura Cross-Coupling
Reagents :
- 2-Amino-4-(2,4,6-trimethylphenyl)thiazole
- 4-Bromobenzoic acid
- Pd(PPh₃)₄ (catalyst)
Procedure :
Reaction Optimization and Challenges
Solvent and Catalytic Systems
Steric and Electronic Considerations
- Mesityl group : The 2,4,6-trimethylphenyl substituent introduces steric hindrance, necessitating prolonged reaction times (8–12 h) for complete conversion.
- Bromine electronic effects : The electron-withdrawing 4-bromo group on the benzamide slightly deactivates the carbonyl, requiring excess acyl chloride (1.2–1.5 eq).
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its thiazole ring is a common motif in drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on the Benzamide Core
Halogenation Patterns
- 4-Bromo-N-(2-nitrophenyl)benzamide (Compound B) :
- Features a nitro group at the 2-position of the aniline ring instead of the thiazole-linked trimethylphenyl group.
- The nitro group is strongly electron-withdrawing, reducing electron density on the benzamide compared to Compound A. This may alter reactivity in nucleophilic substitution reactions .
- Crystallographic studies highlight differences in molecular packing due to steric and electronic effects .
Positional Isomerism
- 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (Compound C): Bromine is at the 3-position of the benzamide, creating a distinct spatial arrangement.
Variations in the Heterocyclic Core
Thiazole vs. Triazole Derivatives
- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (Compounds D–F): Replace the thiazole with a 1,2,4-triazole ring. IR spectra confirm tautomeric equilibria (thione vs. thiol) in triazoles, which are absent in thiazole-based Compound A .
Thiazole Substituent Modifications
- N-(4-Bromophenyl)-4-{4-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazol-2-yl}Benzamide (Compound G) :
- Substitutes the trimethylphenyl group with a 3-(trifluoromethyl)phenyl moiety.
- The trifluoromethyl group increases electronegativity and metabolic stability compared to the electron-donating trimethyl group in Compound A .
- Molecular weight (503.33 g/mol) is higher due to the trifluoromethyl substitution .
Functional Group Additions
- N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide (Compound H): Replaces the bromine in Compound A with a phenoxy group. Phenoxy substituents can enhance π-π interactions but reduce halogen-mediated binding. Biological assays show a 129% activity in plant growth modulation, suggesting divergent applications compared to brominated analogs .
Structural and Functional Data Comparison
Biological Activity
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. The structure features a bromine atom and a thiazole ring, which are known to influence various biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18BrN3OS
The presence of the bromine atom and the thiazole moiety is significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may target kinases or other enzymes involved in cell signaling.
- Receptor Binding : The thiazole ring may facilitate binding to various receptors, influencing cellular responses such as proliferation or apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.
Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from recent research:
| Study | Findings |
|---|---|
| Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent . |
| Cytotoxicity | In vitro studies revealed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its utility in cancer therapy . |
| Mechanistic Insights | Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways . |
Case Studies
- Case Study on Anticancer Effects : A study investigated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against various pathogens. It demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, highlighting its potential as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how do they influence its chemical reactivity?
- Structural Features :
- A thiazole core with a 2,4,6-trimethylphenyl substituent at the 4-position.
- A brominated benzamide group at the 2-position of the thiazole ring.
- Reactivity Influences :
- The electron-donating methyl groups on the trimethylphenyl moiety create steric hindrance, reducing nucleophilic attack at the thiazole ring. The bromine atom enhances electrophilic substitution reactivity in the benzamide group .
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield?
- Synthetic Steps :
Condensation of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine with 4-bromobenzoyl chloride.
Reaction conditions: Anhydrous dichloromethane, triethylamine as a base, 0–5°C to minimize side reactions.
- Optimization :
- Control pH and temperature to prevent hydrolysis of the benzamide group.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement of this compound?
- Challenges : Twinning or poor diffraction quality due to bulky substituents.
- Solutions :
- Use SHELXL’s twin refinement tools to model twinned data.
- Apply high-resolution data (≤1.0 Å) and iterative density modification in SHELXE .
Q. What strategies mitigate conflicting biological activity data across different assays?
- Case Example : Discrepancies in IC values for enzyme inhibition.
- Methodology :
- Standardize assay conditions (e.g., buffer pH, temperature, and co-solvent concentration).
- Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .
- Data Analysis : Perform statistical meta-analysis to identify outliers and adjust for assay-specific artifacts.
Q. How do electronic modifications (e.g., substituent changes) on the benzamide or thiazole moieties affect bioactivity?
- Comparative Approach :
- Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Assess changes in binding affinity via molecular docking (e.g., AutoDock Vina) and in vitro inhibition assays.
- Findings : The bromine atom enhances hydrophobic interactions in target binding pockets, while methyl groups on the trimethylphenyl ring improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
